molecular formula C8H14ClN5O2 B2541710 ((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride CAS No. 2137029-01-5

((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride

Cat. No. B2541710
CAS RN: 2137029-01-5
M. Wt: 247.68
InChI Key: UKJOMBQJRVXQKN-FYZOBXCZSA-N
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Description

The compound 2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride is similar to your requested compound . It has a molecular weight of 205.65 and is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride is 1S/C6H11N5O.ClH/c1-11-9-6(8-10-11)5-4-7-2-3-12-5;/h5,7H,2-4H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride is a solid at room temperature . More specific physical and chemical properties for your requested compound are not available.

Scientific Research Applications

Organic Osmolytes in Plant Stress Resistance

Roles of Organic Osmolytes in Plant Stress Resistance

Research has highlighted the importance of organic osmolytes, such as proline, in improving plant stress resistance. These compounds accumulate in various plant species in response to environmental stresses including drought, salinity, and extreme temperatures. They play crucial roles in maintaining enzyme and membrane integrity and mediating osmotic adjustment, which are vital for plant survival under stress conditions. The review by Ashraf and Foolad (2007) presents numerous examples of successful application of osmolytes like proline to enhance plant tolerance to environmental stresses, suggesting potential agricultural applications for related compounds in improving crop resilience [Ashraf & Foolad, 2007].

Environmental Fate and Behavior of Chemical Compounds

Occurrence, Fate, and Behavior of Chemicals in the Environment

The review by Haman et al. (2015) focuses on parabens, which share a relevance with the query in terms of chemical persistence and environmental impact. This review sheds light on the environmental occurrence, fate, and behavior of parabens, indicating how similar compounds could interact with ecosystems. Insights into the degradation pathways, persistence, and potential toxicological impacts of chemicals can inform the environmental management of “((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride” [Haman et al., 2015].

Neurochemical Effects of Amino Acids

Behavioral and Neurochemical Effects of Amino Acids

Research into the effects of proline on the brain provides insights into how structurally or functionally related compounds might be used in neurological applications. The review by Wyse and Netto (2011) discusses how elevated levels of proline and similar amino acids can impact brain function, suggesting potential therapeutic targets for compounds like “((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride” in treating neurological disorders [Wyse & Netto, 2011].

Conformational Studies of Amino Acid Derivatives

Ring Conformational Aspects of Proline Derivatives

Anteunis et al. (2010) provide a detailed analysis of the ring conformational behavior of proline and hydroxyproline derivatives, which are crucial for understanding the structural and functional properties of related compounds. Such studies can guide the design of new drugs or biochemical tools based on “((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride” [Anteunis et al., 2010].

Safety and Hazards

The safety data sheet (SDS) for 2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride can be found online . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

(2R)-1-[(2-methyltetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2.ClH/c1-12-10-7(9-11-12)5-13-4-2-3-6(13)8(14)15;/h6H,2-5H2,1H3,(H,14,15);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJOMBQJRVXQKN-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)CN2CCCC2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=C(N=N1)CN2CCC[C@@H]2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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